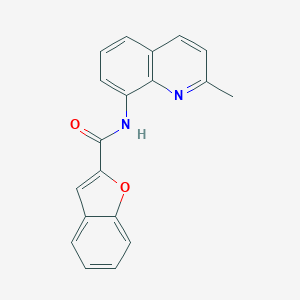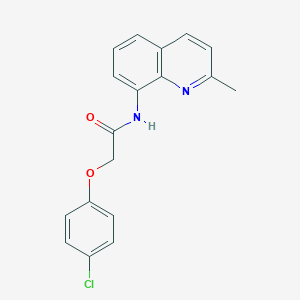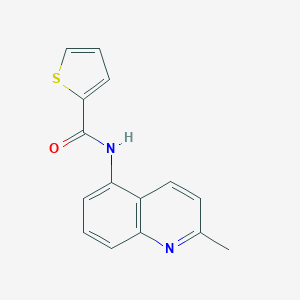![molecular formula C23H22FN3O3 B244140 N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide](/img/structure/B244140.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide, also known as TAK-385, is a novel non-peptide antagonist of gonadotropin-releasing hormone (GnRH) receptor. TAK-385 has been extensively studied for its potential application in the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis.
作用机制
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide acts as a competitive antagonist of the GnRH receptor, which is expressed in the pituitary gland. By binding to the GnRH receptor, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide prevents the binding of endogenous GnRH and inhibits the secretion of LH and FSH. This results in a decrease in the production of testosterone and estrogen, which are key hormones involved in the growth and proliferation of hormone-dependent cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been shown to effectively suppress the secretion of LH and FSH in preclinical studies. This results in a decrease in the production of testosterone and estrogen, which are key hormones involved in the growth and proliferation of hormone-dependent cancer cells. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to inhibit the growth of hormone-dependent cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is its high selectivity for the GnRH receptor, which reduces the risk of off-target effects. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to have a long half-life, which allows for less frequent dosing. However, one of the limitations of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide is its low solubility, which may limit its use in certain formulations.
未来方向
There are several future directions for the research and development of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide. One direction is to investigate its potential application in the treatment of other hormone-dependent diseases, such as uterine fibroids and polycystic ovary syndrome. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce the risk of adverse effects. Finally, further studies are needed to evaluate the safety and efficacy of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide in clinical trials.
合成方法
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide can be synthesized using a multistep process that involves the condensation of 4-acetyl-1-piperazine and 4-nitrobenzenamine to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-nitrobenzamide, which is then reduced to N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-aminobenzamide. The final step involves the reaction of N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-aminobenzamide with 3-fluorophenylboronic acid and 2-furoic acid to form N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide.
科学研究应用
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been extensively studied for its potential application in the treatment of hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis. In preclinical studies, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has been shown to effectively suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are key hormones involved in the regulation of the reproductive system. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-(3-fluorophenyl)-2-furamide has also been shown to inhibit the growth of hormone-dependent cancer cells in vitro and in vivo.
属性
分子式 |
C23H22FN3O3 |
|---|---|
分子量 |
407.4 g/mol |
IUPAC 名称 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-(3-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C23H22FN3O3/c1-16(28)26-11-13-27(14-12-26)20-7-5-19(6-8-20)25-23(29)22-10-9-21(30-22)17-3-2-4-18(24)15-17/h2-10,15H,11-14H2,1H3,(H,25,29) |
InChI 键 |
RENIMDISXIUUBH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244062.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244065.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B244066.png)
![2-fluoro-N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244068.png)

![N-{[2-(propanoylamino)-1,3-benzothiazol-6-yl]carbamothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244076.png)




![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)
